![molecular formula C14H17NO3 B2479241 [3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone CAS No. 2411221-30-0](/img/structure/B2479241.png)
[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
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Description
The compound “[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone” appears to contain an oxirane (epoxy) group, a methoxy group, a phenyl group, and a pyrrolidin-1-ylmethanone group . These groups could confer specific chemical properties to the compound, such as reactivity, polarity, and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic ring (from the phenyl group), an oxirane ring (from the epoxy group), and a pyrrolidine ring (from the pyrrolidin-1-ylmethanone group). The presence of these rings could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The oxirane group is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles or heat. The phenolic OH group can participate in hydrogen bonding and can be deprotonated under basic conditions . The pyrrolidin-1-ylmethanone group could also participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and carbonyl groups could increase its solubility in polar solvents . The aromatic ring could contribute to its UV-visible absorption spectrum .Safety And Hazards
properties
IUPAC Name |
[3-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-6-1-2-7-15)11-4-3-5-12(8-11)17-9-13-10-18-13/h3-5,8,13H,1-2,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAAQQXPUTWILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine |
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